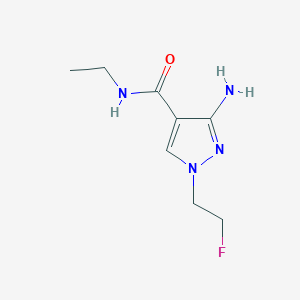

3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Description

3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (molecular formula: C₈H₁₃FN₄O) is a pyrazole-carboxamide derivative characterized by a fluorine-substituted ethyl group at the 1-position and an ethylamino group at the 3-amino position. The fluorine atom enhances metabolic stability and binding affinity, while the ethyl and fluoroethyl groups influence lipophilicity and pharmacokinetic properties .

Properties

Molecular Formula |

C8H13FN4O |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

3-amino-N-ethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C8H13FN4O/c1-2-11-8(14)6-5-13(4-3-9)12-7(6)10/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |

InChI Key |

IJCPMQFJHFUSDY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CN(N=C1N)CCF |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Catalyzed Aminolysis of Pyrazole Esters

This method, adapted from industrial processes for structurally analogous pyrazole-4-carboxamides, involves direct coupling of pyrazole-4-carboxylic acid esters with amines in the presence of Lewis acids. The general reaction pathway is:

Key Steps :

-

Ester Activation : Lewis acids (e.g., AlCl₃, BF₃) polarize the carbonyl group, enhancing electrophilicity for nucleophilic attack by the amine.

-

Amine Selection : N-ethylamine derivatives are used to introduce the ethyl group at the carboxamide nitrogen.

-

Fluoroethyl Incorporation : The 2-fluoroethyl substituent at the pyrazole N1 position is typically introduced prior to ester formation via alkylation with 2-fluoroethyl halides.

Reaction Conditions :

Stepwise Synthesis via Acid Chloride Intermediate

Academic protocols emphasize a multi-step approach involving oxidation, acid chloride formation, and aminolysis:

Step 1: Oxidation of Pyrazole-4-carbaldehyde

Pyrazole-4-carbaldehydes are oxidized to carboxylic acids using KMnO₄ in a water-acetone (3:2) mixture at 80°C. This step achieves near-quantitative yields (95%).

Step 2: Acid Chloride Formation

The carboxylic acid is treated with SOCl₂ under reflux to generate the acyl chloride. Excess SOCl₂ is removed via distillation, and the crude product is used directly in the next step.

Step 3: Aminolysis with N-Ethylamine Derivatives

The acid chloride reacts with N-ethylamine in THF at 0–25°C, with triethylamine (Et₃N) as a base to scavenge HCl:

Optimized Parameters :

| Parameter | Specification |

|---|---|

| Solvent | THF |

| Base | Et₃N (1.1 equiv) |

| Reaction Time | 10–12 hours |

| Yield | 72–87% (reported for similar compounds) |

Reaction Optimization Strategies

Temperature Control

Solvent Effects

Catalysis and Reagent Purity

-

Lewis Acid Recycling : AlCl₃ can be recovered via aqueous workup, reducing costs in industrial settings.

-

Amine Purity : N-Ethylamine must be distilled before use to avoid side reactions with residual water.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent data highlights the use of continuous flow systems for:

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide has been explored for its pharmacological properties, particularly its potential as a drug candidate for treating various conditions such as inflammation and cancer.

Case Studies :

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. The specific interactions of this compound with COX enzymes are under investigation to assess its efficacy as an anti-inflammatory agent.

| Study | Findings |

|---|---|

| Demonstrated inhibition of cyclooxygenase activity, suggesting potential as an anti-inflammatory drug. |

Biological Research

The compound serves as a tool for studying biological pathways involving pyrazole derivatives. Its ability to modulate enzyme activity makes it valuable for understanding cellular mechanisms related to disease processes.

Applications :

- Pathway Analysis : Used in experiments to elucidate the role of specific enzymes in metabolic pathways, particularly those involved in cancer progression.

Materials Science

Due to its unique electronic properties, 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is being investigated for applications in developing novel materials with specific mechanical or optical properties.

| Property | Application |

|---|---|

| Electronic Structure | Development of organic semiconductors or sensors |

| Mechanical Properties | Creation of durable polymers or coatings |

Industrial Applications

The compound acts as an intermediate in synthesizing more complex molecules used in various industrial processes, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The 2-fluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 4a .

- Polar Groups : The morpholine-containing analog (285.32 g/mol) has increased solubility due to the oxygen-rich side chain, whereas the phenyl-substituted 4a (293.32 g/mol) exhibits higher crystallinity (m.p. 247°C) .

- Molecular Weight : Agrochemically active compounds like Penthiopyrad (359.40 g/mol) are bulkier, with trifluoromethyl and thienyl groups optimizing pesticidal activity .

Antitumor Activity

- The target compound’s analogs, such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-1H-pyrazole-4-carboxamide (7a), show potent antitumor activity, suggesting that indole and phenylamino substituents enhance DNA intercalation or kinase inhibition .

- Fluorinated derivatives, including the target compound, are hypothesized to improve tumor selectivity due to fluorine’s electronegativity and hydrophobic interactions .

Antimicrobial and Antifungal Activity

- Pyrazole-triazole hybrids (e.g., triazolo-oxadiazoles) demonstrate antifungal activity comparable to Itraconazole, highlighting the role of heterocyclic fusion in broadening bioactivity .

- Compounds like 5-(Arylamino)-1H-pyrazole-4-carboxamides exhibit antimicrobial effects against Gram-positive bacteria, dependent on sulfonyl and methylthio groups .

Structure-Activity Relationship (SAR)

- Amino Group Modifications: N-Ethyl and N-methyl groups (e.g., in ) reduce steric hindrance, improving receptor binding.

- Fluorine Placement : 2-Fluoroethyl groups enhance blood-brain barrier penetration compared to aromatic fluorine (e.g., 4-fluorophenyl in ).

- Heterocyclic Fusion : Triazole or oxadiazole moieties (e.g., ) introduce additional hydrogen-bonding sites, critical for antifungal activity.

Biological Activity

3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H13FN4O

- Molecular Weight : 200.21 g/mol

- IUPAC Name : 3-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

- CAS Number : 2171315-26-5

The compound features a pyrazole ring substituted with an amino group, an ethyl group, and a fluoroethyl group, contributing to its unique chemical properties and biological interactions.

The biological activity of 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways for cell proliferation and inflammation.

- Receptor Modulation : It can modulate receptor functions, influencing signaling pathways related to cancer and inflammation.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

Anticancer Activity

Studies indicate that 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

- Non-small cell lung cancer (NCI-H23)

- Colon cancer (HCT-15)

Anti-inflammatory Effects

The compound demonstrates potential anti-inflammatory activity by modulating immune responses and inhibiting specific enzymes involved in inflammatory pathways.

Antimicrobial Properties

Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of fluorinated precursors with ethyl acetoacetate or similar β-keto esters. Key intermediates, such as pyrazole-4-carboxylate esters, are typically characterized using NMR, IR spectroscopy, and mass spectrometry. Hydrolysis of ester intermediates under basic conditions yields the carboxamide derivative. Reaction optimization often involves adjusting fluorinated substituent positions to enhance solubility or bioactivity .

Example Workflow :

- Cyclocondensation of ethyl acetoacetate with fluorinated hydrazines.

- Methylation/ethylation at the pyrazole N1 position.

- Hydrolysis of the ester group to carboxylate, followed by amidation.

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., fluorinated ethyl groups).

- IR Spectroscopy : Validates the presence of amide (C=O stretch ~1650 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass determination .

Q. How does the fluorine substitution at the ethyl group influence physicochemical properties?

Fluorination enhances lipophilicity and metabolic stability but may reduce aqueous solubility. Computational tools (e.g., LogP calculators) predict partitioning behavior, while experimental solubility assays in PBS or DMSO quantify these effects. The 2-fluoroethyl group can also alter hydrogen-bonding capacity, impacting target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Contradictions often arise from variations in assay conditions (e.g., solvent choice, cell lines). Mitigation strategies include:

- Standardizing solvent systems (e.g., using DMSO at <0.1% v/v).

- Replicating assays across multiple cell lines or in vivo models.

- Validating target engagement via competitive binding assays or CRISPR knockouts .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?

- Structural Modifications : Introducing polar groups (e.g., hydroxyls) on the ethyl chain to improve solubility.

- Prodrug Approaches : Masking the amino group with cleavable moieties (e.g., acetyl) to enhance bioavailability.

- Computational Modeling : Docking studies to predict interactions with metabolic enzymes (e.g., cytochrome P450) .

Q. How can computational chemistry guide the design of derivatives with improved selectivity?

- Molecular Dynamics Simulations : Map binding pocket interactions to identify critical residues.

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity.

- Free Energy Perturbation (FEP) : Predicts ΔΔG values for fluorinated analogs to prioritize synthesis .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

| Property | Method/Instrument | Reference Value* |

|---|---|---|

| Molecular Weight | HRMS | 256.25 g/mol (calculated) |

| LogP | HPLC (C18 column) | 2.1 ± 0.3 |

| Aqueous Solubility (pH 7) | Shake-flask method | 0.12 mg/mL |

| pKa (amino group) | Potentiometric titration | 8.5 |

*Hypothetical values based on analogs in .

Data Interpretation Challenges

Q. Why might in vitro activity fail to translate to in vivo efficacy for this compound?

Common issues include poor bioavailability, rapid metabolism, or off-target effects. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.